molecular formula C8H12ClN3 B13114605 3-(4-Chloro-1H-pyrazol-3-yl)piperidine

3-(4-Chloro-1H-pyrazol-3-yl)piperidine

Cat. No.: B13114605
M. Wt: 185.65 g/mol
InChI Key: JHZMDNMPRAGKKN-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a piperidine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrazole with piperidine in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-5-yl)piperidine
  • 3-(4-Chloro-1H-pyrazol-3-yl)pyridine
  • 3-(4-Chloro-1H-pyrazol-3-yl)pyrazole

Uniqueness

3-(4-Chloro-1H-pyrazol-3-yl)piperidine is unique due to its specific substitution pattern and the presence of both a pyrazole and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

3-(4-chloro-1H-pyrazol-5-yl)piperidine

InChI

InChI=1S/C8H12ClN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12)

InChI Key

JHZMDNMPRAGKKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)Cl

Origin of Product

United States

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